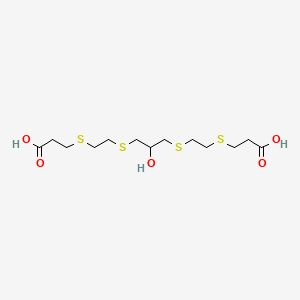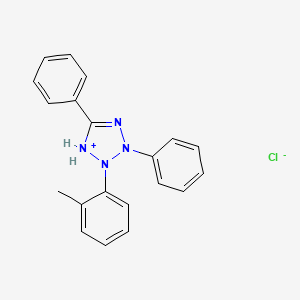
2-(2-Methylphenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylphenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is an organic compound that belongs to the class of tetrazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a tetrazolium ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, substituted with phenyl and methylphenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of appropriate aromatic amines with sodium nitrite in the presence of hydrochloric acid to form diazonium salts. These diazonium salts then undergo cyclization with hydrazine derivatives to form the tetrazole ring. The final step involves the quaternization of the tetrazole ring with an alkyl halide to form the tetrazolium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylphenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole oxides.
Reduction: Reduction reactions can convert the tetrazolium salt to its corresponding tetrazole.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Tetrazole oxides.
Reduction: Corresponding tetrazole.
Substitution: Various substituted tetrazolium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Methylphenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tetrazole derivatives.
Biology: Employed in biochemical assays, particularly in the detection of cellular respiration and metabolic activity.
Medicine: Investigated for its potential use in drug development, particularly as antimicrobial and anticancer agents.
Industry: Used in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylphenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride involves its interaction with cellular components. The compound can act as an electron acceptor in biochemical assays, leading to the formation of colored formazan products. This property is utilized in assays to measure cell viability and metabolic activity. The molecular targets and pathways involved include mitochondrial enzymes and electron transport chains.
Comparación Con Compuestos Similares
Similar Compounds
Tetrazolium Blue (MTT): Commonly used in cell viability assays.
Tetrazolium Red (TTC): Used in microbiological assays to detect bacterial growth.
Tetrazolium Violet (INT): Employed in various biochemical assays.
Uniqueness
2-(2-Methylphenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
113090-52-1 |
|---|---|
Fórmula molecular |
C20H19ClN4 |
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-3,5-diphenyl-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C20H18N4.ClH/c1-16-10-8-9-15-19(16)24-22-20(17-11-4-2-5-12-17)21-23(24)18-13-6-3-7-14-18;/h2-15H,1H3,(H,21,22);1H |
Clave InChI |
UIEHIFTZKQZPHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2[NH2+]C(=NN2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


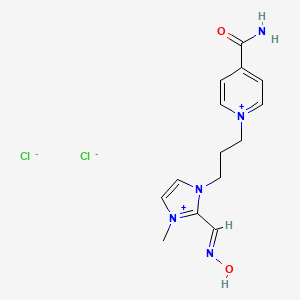
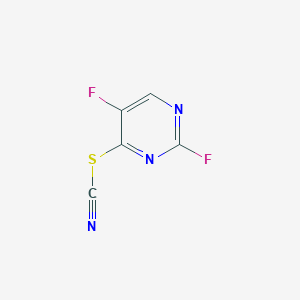
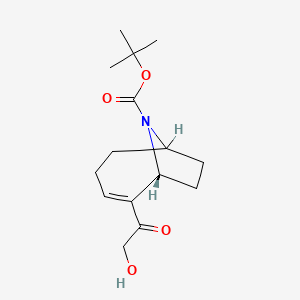
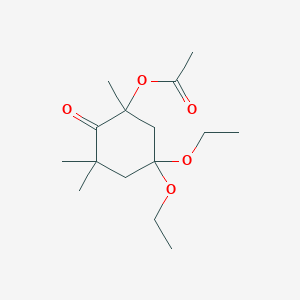
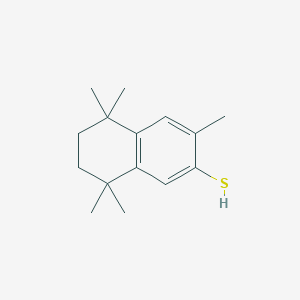
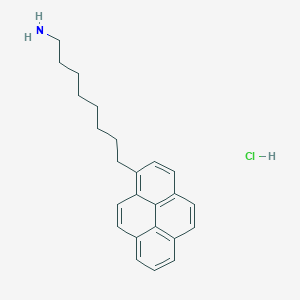
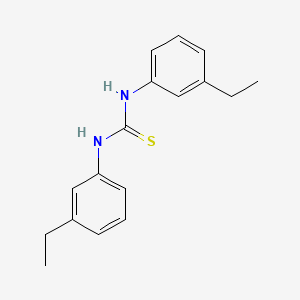
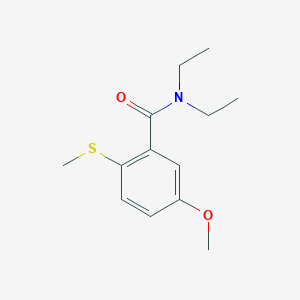

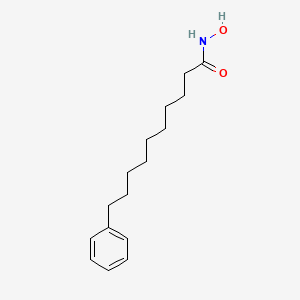
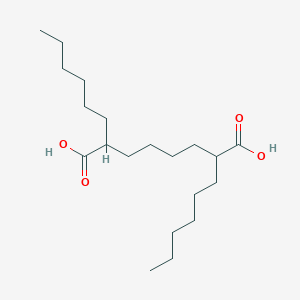
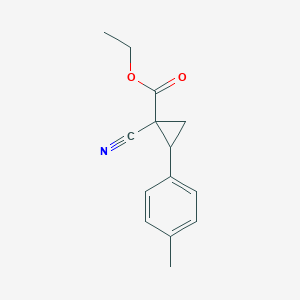
![(2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol](/img/structure/B14290202.png)
